tert-butyl 4-amino-3-nitrobenzoate
Description
Significance of Multifunctionalized Benzoic Acid Derivatives in Chemical Research
Benzoic acid and its derivatives are a cornerstone of synthetic organic chemistry, with applications spanning from medicinal chemistry to materials science. ontosight.aipreprints.org The presence of multiple functional groups on a benzoic acid scaffold, creating what are known as multifunctionalized benzoic acid derivatives, provides a powerful platform for the development of novel compounds with tailored properties. sci-hub.senih.gov These derivatives serve as key intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory agents and enzyme inhibitors, as well as agrochemicals and specialized polymers. ontosight.aisci-hub.seresearchgate.net
The strategic placement of functional groups like amino, nitro, and ester moieties on the benzoic acid core allows for a high degree of control over subsequent chemical transformations. This "toolbox" of reactive sites enables chemists to construct complex molecules through sequential and regioselective reactions, making multifunctionalized benzoic acid derivatives indispensable in modern drug discovery and materials science. preprints.orgsci-hub.se
Contextualization of tert-Butyl 4-amino-3-nitrobenzoate within Aromatic Ester and Amine Chemistry
This compound is a prime example of a multifunctionalized aromatic compound that holds significant value in organic synthesis. It incorporates an amino group, a nitro group, and a tert-butyl ester group on a benzene (B151609) ring. The tert-butyl ester serves as a sterically hindered and acid-labile protecting group for the carboxylic acid, allowing for reactions to be carried out at other positions of the molecule without affecting the carboxylic acid functionality.
The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group ortho and para to each other creates a unique electronic environment within the molecule. This electronic push-pull effect influences the reactivity of the aromatic ring and the functional groups, making this compound a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structure is closely related to other important synthetic intermediates like methyl 4-amino-3-nitrobenzoate, which is also used in the preparation of various organic compounds. chemicalbook.combond.edu.authermofisher.comfishersci.ca
The strategic arrangement of these functional groups allows for selective chemical modifications. For instance, the nitro group can be reduced to an amino group, paving the way for the formation of substituted diamine derivatives. The amino group can be acylated or used in cyclization reactions to form heterocyclic rings. This versatility makes this compound and its analogs key building blocks in the synthesis of biologically active molecules and functional materials.
Chemical Properties and Synthesis of this compound
The chemical behavior and preparation of this compound are dictated by the interplay of its constituent functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group, while the amino group influences its nucleophilicity and basicity.
A related compound, 4-tert-butyl-amino-3-nitro-benzoic acid, has been studied for its structural characteristics. In its crystal structure, intramolecular hydrogen bonding is observed, and the molecules form dimers through intermolecular hydrogen bonds. nih.gov
While a direct synthesis for this compound is not extensively detailed in the provided results, a common synthetic strategy for similar compounds involves the nitration of an aminobenzoic acid derivative, followed by esterification. For example, the synthesis of tert-butyl 3-methyl-4-nitrobenzoate is achieved by reacting 3-methyl-4-nitrobenzoic acid with tert-butanol (B103910) in the presence of benzenesulfonyl chloride and pyridine (B92270). chemicalbook.com A similar approach could likely be adapted for the synthesis of the target molecule. Another relevant synthesis is that of tert-butyl 4-nitrobenzoate (B1230335) from 4-nitrobenzaldehyde. prepchem.com
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable precursor in the synthesis of various organic molecules, particularly heterocyclic compounds. The ortho-relationship of the amino and nitro groups is particularly useful for the construction of benzimidazole (B57391) and other fused ring systems.
The general reactivity of aromatic amines and esters allows for a wide range of transformations. Aromatic amines can react with various electrophiles, and the ester group can be hydrolyzed or transesterified. researchgate.net The presence of the nitro group offers a handle for further functionalization, most commonly through its reduction to an amine. This transformation opens up pathways to synthesize substituted phenylenediamines, which are key building blocks for many heterocyclic compounds.
While specific applications of this compound are not explicitly detailed, the utility of similar compounds provides insight into its potential uses. For instance, 4-amino-3-nitrobenzoic acid is a known synthetic intermediate. nih.gov Also, various benzoic acid derivatives are synthesized for their potential as enzyme inhibitors. researchgate.net The structurally related 4-tert-butylaniline (B146146) is used in the synthesis of various compounds, including triphenylamine (B166846) derivatives. chemicalbook.com Furthermore, compounds containing the 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one moiety, which can be derived from precursors containing a tert-butyl group, are important in herbicide synthesis. google.comgoogle.com
Properties
CAS No. |
1184840-02-5 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 4 Amino 3 Nitrobenzoate
Direct Esterification Approaches
Direct esterification methods focus on the formation of the tert-butyl ester from 4-amino-3-nitrobenzoic acid. These approaches, while seemingly straightforward, present unique challenges due to the steric hindrance of the tert-butyl group and the electronic nature of the starting material.
Fischer Esterification of 4-amino-3-nitrobenzoic acid with tert-butanol (B103910)
The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters. nih.gov In a typical procedure, 4-amino-3-nitrobenzoic acid would be refluxed with an excess of tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. google.combond.edu.au The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. nih.gov
However, the application of Fischer esterification for the synthesis of tert-butyl esters using tert-butanol is often problematic. Tertiary alcohols like tert-butanol are prone to elimination under acidic and heated conditions, leading to the formation of isobutene. This side reaction can significantly reduce the yield of the desired ester.
While there are examples of Fischer esterification being successfully employed for the synthesis of methyl esters of 4-amino-3-nitrobenzoic acid using methanol (B129727), the direct use of tert-butanol is less common and generally considered inefficient under standard Fischer-Speier conditions. bond.edu.auwikipedia.org
Coupling Reactions Utilizing Carbodiimide (B86325) Chemistry or Sulfonyl Chlorides
To circumvent the limitations of Fischer esterification, alternative coupling methods can be employed. Carbodiimide-mediated coupling, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is a powerful technique for ester formation under milder conditions. In this approach, the carboxylic acid is activated by the carbodiimide to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. The reaction is often carried out in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Another effective method involves the use of sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270). This process generates a mixed anhydride (B1165640) in situ, which is a highly reactive acylating agent. A reported synthesis of the related compound, tert-butyl 3-methyl-4-nitrobenzoate, utilizes this methodology with high efficiency. nih.gov In this procedure, 3-methyl-4-nitrobenzoic acid is treated with benzenesulfonyl chloride in pyridine, followed by the addition of tert-butanol, to afford the tert-butyl ester in excellent yield. nih.gov This suggests that a similar approach could be successfully applied to the synthesis of tert-butyl 4-amino-3-nitrobenzoate.
| Reagent System | Starting Material | Product | Yield | Reference |
| Benzenesulfonyl chloride, Pyridine, tert-Butanol | 3-Methyl-4-nitrobenzoic acid | tert-Butyl 3-methyl-4-nitrobenzoate | 97% | nih.gov |
Evaluation of Catalytic Systems and Reaction Conditions
For direct esterification methods to be viable for producing this compound, careful selection of the catalytic system and reaction conditions is paramount. For Fischer esterification, while traditional strong acid catalysts may lead to decomposition, the use of milder Lewis acid catalysts could potentially favor esterification over elimination.
In the context of coupling reactions, the choice of solvent, temperature, and base is critical. For carbodiimide-based couplings, aprotic solvents like dichloromethane (B109758) or dimethylformamide are typically used at room temperature to prevent side reactions. In the sulfonyl chloride method, pyridine often serves as both the base and the solvent, and the reaction is typically conducted at or below room temperature to control reactivity. nih.gov The high yield obtained in the synthesis of tert-butyl 3-methyl-4-nitrobenzoate underscores the effectiveness of this approach for sterically hindered esters. nih.gov
Synthesis from Precursor Aromatic Compounds via Functional Group Transformations
An alternative and often more efficient strategy involves the construction of this compound from a precursor molecule that already contains the tert-butyl ester functionality. This approach typically involves the sequential introduction of the nitro and amino groups onto a tert-butyl benzoate (B1203000) scaffold.
Esterification of Substituted Nitrobenzoic Acids Followed by Amination
A more direct approach would involve the initial synthesis of tert-butyl 4-fluoro-3-nitrobenzoate or tert-butyl 4-chloro-3-nitrobenzoate. This could be achieved through the esterification of the corresponding 4-halo-3-nitrobenzoic acid. Subsequently, a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination with tert-butylamine (B42293) could be employed to introduce the amino group. wikipedia.org The Buchwald-Hartwig reaction, in particular, is a powerful tool for the formation of carbon-nitrogen bonds and is known for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org
| Precursor | Reagents | Intermediate Product | Subsequent Reaction | Final Product | Reference |
| Ethyl 4-fluoro-3-nitrobenzoate | tert-Butylamine, DIPEA | Ethyl 4-(tert-butylamino)-3-nitrobenzoate | Hydrolysis | 4-(tert-Butylamino)-3-nitrobenzoic acid | nih.govnih.gov |
Nitration and Subsequent Amino Group Manipulation on tert-Butyl Benzoate Scaffolds
This synthetic route begins with a simpler, readily available starting material, tert-butyl benzoate or a substituted derivative thereof. The key steps involve the regioselective nitration of the aromatic ring, followed by the introduction or manipulation of the amino group.
For instance, one could envision starting with tert-butyl 4-aminobenzoate. sigmaaldrich.com The nitration of this substrate would need to be carefully controlled to achieve the desired regioselectivity. The amino group is a strong activating and ortho-, para-directing group, while the tert-butoxycarbonyl group is a deactivating and meta-directing group. Therefore, nitration would be expected to occur at the position ortho to the amino group and meta to the ester group, which is the desired 3-position. However, the reaction conditions must be mild enough to avoid over-nitration or side reactions.
Alternatively, a route starting from tert-butyl benzoate would involve nitration as the first step. The regiochemical outcome of this reaction is governed by the directing effects of the substituents. Subsequent functional group interconversions would then be necessary to introduce the amino group at the 4-position. This could involve, for example, the reduction of a nitro group or the amination of a halide. A patent describes the nitration of a 4-(tert-butyl)-substituted benzoate to yield the corresponding 3-nitro derivative, demonstrating the feasibility of this key transformation. google.com
Optimization of Synthetic Routes for Yield and Purity
The efficient synthesis of this compound is crucial for its application in further chemical syntheses. Optimization of synthetic routes focuses on maximizing the yield of the desired product while minimizing impurities, which can be challenging due to the multi-step nature of the synthesis and the potential for side reactions. Research into related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and N-methyl-4-(methylamino)-3-nitrobenzamide, provides valuable insights into effective optimization strategies.
Purification is another critical aspect of optimizing the synthesis. For the closely related methyl 4-amino-3-nitrobenzoic acid methyl ester, liquid-liquid extraction has been shown to be an effective method for purification. bond.edu.au This technique allows for the separation of the desired ester from byproducts and unreacted starting materials, leading to a higher purity of the final product. The synthesis of this methyl ester can be accomplished in as little as one hour, providing a workable yield, although reaction times can extend up to 16 hours. bond.edu.au
The table below summarizes key findings from the synthesis of analogous compounds, which can be applied to optimize the synthesis of this compound.
| Compound | Key Optimization Parameter | Reported Yield | Reference |
| Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate | Controlled nitration temperature (-10°C to -5°C) | 88% | researchgate.net |
| N-methyl-4-(methylamino)-3-nitrobenzamide | Use of inexpensive raw materials, short reaction time (24h) | up to 97.5% | google.com |
| 4-amino-3-nitrobenzoic acid methyl ester | Reaction time (1-16 hours), purification via liquid-liquid extraction | Workable | bond.edu.au |
These examples demonstrate that a combination of controlled reaction conditions, selection of cost-effective starting materials, and efficient purification techniques are essential for the successful optimization of synthetic routes for this compound, leading to high yields and purity.
Chemical Reactivity and Transformation Studies of Tert Butyl 4 Amino 3 Nitrobenzoate
Reactions Involving the Aromatic Amino Group
The primary amino group in tert-butyl 4-amino-3-nitrobenzoate is a nucleophilic center and a precursor to the diazonium salt, enabling a wide array of chemical modifications.
The amino group of this compound is expected to undergo acylation and alkylation reactions typical for anilines. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, would yield the corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base would produce tert-butyl 4-acetamido-3-nitrobenzoate. This transformation is often employed to protect the amino group during subsequent reactions.
Alkylation of the amino group can be achieved with alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. Direct N-alkylation of amino acid esters with alcohols has been demonstrated as an efficient method. nih.gov For example, reaction with an alkyl halide such as methyl iodide could yield the N-methylated product.
Table 1: Illustrative Acylation and Alkylation Reactions
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | tert-Butyl 4-acetamido-3-nitrobenzoate |
| This compound | Methyl iodide | tert-Butyl 4-(methylamino)-3-nitrobenzoate |
The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate. This diazotization is typically carried out by treating the amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt can then undergo a variety of transformations, most notably the Sandmeyer reactions.
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, through the use of copper(I) salts. For example, treatment of the diazonium salt of this compound with copper(I) chloride would be expected to yield tert-butyl 4-chloro-3-nitrobenzoate. The diazotization of the related compound, 4-amino-3-nitrobenzaldehyde, has been reported as a key step in the synthesis of novel azo-dyes. researchgate.net
Table 2: Expected Products from Sandmeyer Reactions
| Diazonium Salt of this compound | Reagent | Expected Product |
| [C₁₁H₁₃N₂O₄]⁺X⁻ | Copper(I) chloride | tert-Butyl 4-chloro-3-nitrobenzoate |
| [C₁₁H₁₃N₂O₄]⁺X⁻ | Copper(I) bromide | tert-Butyl 4-bromo-3-nitrobenzoate |
| [C₁₁H₁₃N₂O₄]⁺X⁻ | Copper(I) cyanide | tert-Butyl 4-cyano-3-nitrobenzoate |
The amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.com This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate followed by dehydration. researchgate.net For example, the reaction of this compound with benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. The stability of the resulting imine can be influenced by the electronic nature of the substituents on the aldehyde. researchgate.net
Table 3: Illustrative Condensation Reactions
| Reactant | Carbonyl Compound | Product (Imine) |
| This compound | Benzaldehyde | tert-Butyl 4-((E)-benzylideneamino)-3-nitrobenzoate |
| This compound | Acetone | tert-Butyl 4-(isopropylideneamino)-3-nitrobenzoate |
Reactions Involving the Aromatic Nitro Group
The nitro group is a strong electron-withdrawing group and can be either transformed into other functional groups or act as a leaving group in nucleophilic aromatic substitution reactions.
The aromatic nitro group is readily reduced to a primary amino group under various conditions. A common and efficient method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reducing agent. acs.org The reduction of the nitro group in this compound would yield tert-butyl 3,4-diaminobenzoate. This diamine is a valuable building block for the synthesis of heterocyclic compounds like benzimidazoles. The selective hydrogenation of nitrobenzene (B124822) to p-aminophenol is a well-studied industrial process. acs.orgrsc.org
Table 4: Reduction of the Nitro Group
| Reactant | Reagents/Catalyst | Product |
| This compound | H₂, Pd/C | tert-Butyl 3,4-diaminobenzoate |
In certain cases, a nitro group can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups and a strong nucleophile is used. nih.gov For the nitro group to be displaced, it typically needs to be ortho or para to another strong electron-withdrawing group. In the case of this compound, the amino group is electron-donating, which generally disfavors nucleophilic aromatic substitution. However, under forcing conditions or with specific substrates, such reactions might be possible. For instance, in related systems like methyl-4-fluoro-3-nitrobenzoate, the fluorine atom is readily displaced by nucleophiles.
Reactions Involving the tert-Butyl Ester Group
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under various conditions. However, it can be cleaved or transformed under specific acidic or basic environments.
The hydrolysis of the tert-butyl ester of 4-amino-3-nitrobenzoate to its corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid, is a fundamental transformation. This reaction is typically carried out under acidic conditions, which facilitate the cleavage of the tert-butyl group. acsgcipr.org A related compound, ethyl 4-(tert-butylamino)-3-nitrobenzoate, has been successfully hydrolyzed to 4-tert-butylamino-3-nitrobenzoic acid by refluxing with potassium hydroxide (B78521) in aqueous ethanol. nih.govresearchgate.net This suggests that basic conditions can also be effective for the hydrolysis of similar esters.
The general mechanism for acid-catalyzed hydrolysis involves protonation of the ester's carbonyl oxygen, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water. acsgcipr.org The stability of the resulting tert-butyl cation facilitates this cleavage. acsgcipr.org
Table 1: Conditions for Hydrolysis of Related Benzoate (B1203000) Esters
| Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl 4-(tert-butylamino)-3-nitrobenzoate | KOH, aqueous ethanol, reflux for 3 hours | 4-tert-Butylamino-3-nitrobenzoic acid | nih.govresearchgate.net |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. While specific studies on the transesterification of this compound are not prevalent, the general principles of transesterification of tert-butyl esters are well-established. These reactions can be catalyzed by acids, bases, or enzymes. organic-chemistry.orgnih.gov For instance, N-heterocyclic carbenes have been shown to be effective catalysts for the transesterification of various esters. acs.org
A notable method involves the in-situ generation of an acid chloride from a tert-butyl ester using agents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst, which then reacts with a variety of alcohols to yield the corresponding esters. organic-chemistry.orgorganic-chemistry.org This two-step, one-pot approach provides a versatile route for transesterification. organic-chemistry.org
The cleavage of the tert-butyl ester group is a critical step in many synthetic pathways where it is used as a protecting group. This cleavage is most commonly achieved under acidic conditions. acsgcipr.org A variety of acids, including trifluoroacetic acid, hydrochloric acid, and p-toluenesulfonic acid, can be employed. acsgcipr.org The choice of acid can be crucial for selectivity when other acid-sensitive groups are present in the molecule. acsgcipr.org For example, using silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild and selective method for cleaving tert-butyl esters. lookchem.comresearchgate.net
While tert-butyl esters are generally stable under basic conditions, cleavage can be achieved under more forcing non-aqueous conditions. organic-chemistry.orgarkat-usa.org For example, powdered potassium hydroxide in tetrahydrofuran (B95107) has been shown to effectively cleave tert-butyl benzoates at room temperature. organic-chemistry.org Another approach involves the use of sodium hydroxide in a mixture of dichloromethane (B109758) and methanol (B129727). arkat-usa.org
Table 2: Reagents for tert-Butyl Ester Cleavage
| Condition | Reagent/System | Selectivity/Comments | Reference |
|---|---|---|---|
| Acidic | Trifluoroacetic acid (TFA) | Commonly used, strong acid. | lookchem.com |
| Acidic | HCl | Can cause off-gassing of volatile alkyl chlorides. acsgcipr.org | acsgcipr.org |
| Acidic | Silica gel in refluxing toluene | Mild and selective over some other protecting groups. | lookchem.comresearchgate.net |
| Basic | Powdered KOH in THF | Effective at ambient temperature for tert-butyl benzoates. | organic-chemistry.org |
| Thermolytic | 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) | Cleavage occurs by heating in these fluorinated alcohols. researchgate.net | researchgate.net |
Investigating Regioselectivity and Chemoselectivity in Multi-functional Transformations
The presence of an amino, a nitro, and an ester group on the same aromatic ring makes this compound a substrate for studying regioselective and chemoselective reactions.
Chemoselectivity is particularly important when considering the reduction of the nitro group. It is often desirable to reduce the nitro group to an amine without affecting the ester functionality. Several catalytic systems have been developed for the chemoselective reduction of nitroarenes in the presence of ester groups. nih.govnih.govacs.org For instance, an iron-based catalyst has demonstrated high chemoselectivity for the reduction of nitro groups using triethoxysilane (B36694) as the reducing agent, leaving ester functionalities intact. nih.gov Similarly, manganese-catalyzed hydrogenations have also shown excellent chemoselectivity for the nitro group in the presence of an ester. nih.govacs.org
Regioselectivity comes into play in reactions such as electrophilic aromatic substitution. The directing effects of the existing substituents (the activating amino group and the deactivating nitro and ester groups) will determine the position of any new substituent on the aromatic ring. While specific studies on this compound are limited, the strong activating and ortho-, para-directing effect of the amino group, combined with the meta-directing effect of the nitro and ester groups, would likely direct incoming electrophiles to the position ortho to the amino group (position 5).
Table 3: Chemoselective Nitro Group Reduction in the Presence of an Ester
| Catalytic System | Reducing Agent | Key Features | Reference |
|---|---|---|---|
| Amine-bis(phenolate) iron(III) | Triethoxysilane | Highly chemoselective for nitro groups over esters. | nih.gov |
| Manganese complex (Mn-1) | H₂ | Tolerates ester groups, affording anilines in high yields. nih.govacs.org | nih.govacs.org |
| Oxo-Rhenium complexes | PhMe₂SiH | Efficiently reduces aromatic nitro compounds in the presence of esters. acs.org | acs.org |
| Fe₃O₄-MWCNTs@PEI-Ag nanocomposite | Not specified | Reusable catalyst for chemoselective reduction of nitroaromatics. rsc.org | rsc.org |
Role As a Synthetic Intermediate in Complex Organic Molecule Construction
Utilization as a Building Block for Heterocyclic Compound Synthesis
The ortho-relationship of the amino and nitro groups in tert-butyl 4-amino-3-nitrobenzoate provides a classic precursor for the synthesis of a variety of heterocyclic compounds. While direct examples utilizing this specific tert-butyl ester are not extensively documented in publicly available literature, the reactivity of the analogous methyl and ethyl esters, as well as the free carboxylic acid, strongly indicates its potential in this area. nih.govnih.gov Nitrobenzoic acid derivatives are well-established as important intermediates for the synthesis of various pharmacologically interesting heterocyclic compounds. nih.gov
One of the most common applications of ortho-amino-nitroaromatics is in the synthesis of quinoxalines. The condensation of the diamine, obtained after the reduction of the nitro group, with a 1,2-dicarbonyl compound is a fundamental method for constructing the quinoxaline (B1680401) core. The tert-butyl ester in the starting material would be carried through this transformation, offering a handle for further functionalization or deprotection in the final heterocyclic product.
The following table outlines a representative reaction scheme for the potential synthesis of a quinoxaline derivative from this compound.
| Step | Reaction | Reactants | Product |
| 1 | Reduction of Nitro Group | This compound, Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) | tert-Butyl 3,4-diaminobenzoate |
| 2 | Condensation/Cyclization | tert-Butyl 3,4-diaminobenzoate, 1,2-Dicarbonyl Compound (e.g., Glyoxal, Benzil) | Substituted tert-Butyl quinoxaline-6-carboxylate |
This approach allows for the introduction of a wide variety of substituents onto the quinoxaline ring, depending on the choice of the 1,2-dicarbonyl compound, leading to a library of potentially bioactive molecules.
Precursor in the Construction of Functionalized Aromatic Scaffolds
The differential reactivity of the functional groups on this compound allows for its use as a precursor in the stepwise construction of highly functionalized aromatic scaffolds. The amino group can be readily acylated, alkylated, or used in coupling reactions, while the nitro group can be selectively reduced to an amine at a later stage. The tert-butyl ester can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing another point for modification.
For instance, the amino group can be acylated to introduce a variety of side chains. This transformation is demonstrated in the synthesis of related compounds where o-toluidine (B26562) is reacted with butyryl chloride. nbinno.com A similar reaction with this compound would yield the corresponding N-acylated product, which can then undergo further transformations.
The following table illustrates a potential sequence for the synthesis of a multi-functionalized aromatic scaffold.
| Step | Reaction | Starting Material | Reagent | Product |
| 1 | N-Acylation | This compound | Acyl Chloride/Anhydride (B1165640) | tert-Butyl 4-(acylamino)-3-nitrobenzoate |
| 2 | Nitro Reduction | tert-Butyl 4-(acylamino)-3-nitrobenzoate | Reducing Agent | tert-Butyl 3-amino-4-(acylamino)benzoate |
| 3 | Ester Hydrolysis | tert-Butyl 3-amino-4-(acylamino)benzoate | Acid (e.g., TFA) | 3-Amino-4-(acylamino)benzoic acid |
This step-wise approach allows for the controlled introduction of different functional groups, leading to the creation of complex aromatic structures that can serve as key intermediates in medicinal chemistry and materials science.
Application in the Formation of Advanced Aromatic Amine and Nitro Architectures
The presence of both amino and nitro functionalities makes this compound a valuable starting material for the synthesis of advanced aromatic architectures containing these groups. The nitro group, in particular, is a versatile functional group in medicinal chemistry, although its use is sometimes limited by toxicity concerns. acs.org However, in a synthetic context, it serves as a powerful tool for directing reactions and as a precursor to other functionalities.
The synthesis of complex molecules often requires the careful orchestration of protecting groups and reactive sites. The tert-butyl ester of the title compound serves as a robust protecting group for the carboxylic acid, allowing for a wide range of reactions to be performed on the amino and nitro groups without affecting the ester.
Research on related compounds, such as 4-amino-3-nitrobenzoic acid and its methyl ester, has shown their utility in the synthesis of various derivatives. bond.edu.auuni.lu For example, Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol (B129727) yields the corresponding methyl ester, demonstrating the reactivity of the carboxylic acid. bond.edu.auuni.lu The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid further highlights the synthetic routes available for this class of compounds. google.com These examples underscore the potential of this compound to be transformed into a variety of advanced aromatic amine and nitro architectures.
Spectroscopic and Advanced Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides data on the number, type, and connectivity of hydrogen atoms within a molecule. For tert-butyl 4-amino-3-nitrobenzoate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons and the tert-butyl group. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. These patterns, including doublets and doublet of doublets, are indicative of the ortho, meta, and para relationships between the protons. The tert-butyl group gives rise to a prominent singlet in the upfield region of the spectrum, integrating to nine protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.52 | d | 2.01 | Ar-H |
| 7.97 | br s | NH₂ | |
| 7.82 | dd | 2.10, 8.95 | Ar-H |
| 7.04 | d | 8.95 | Ar-H |
| 1.40 - 1.52 | s | C(CH₃)₃ |
Note: The provided data is a representative example and may vary slightly depending on the solvent and experimental conditions. bond.edu.au
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insights into the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift. The aromatic carbons exhibit signals in the midfield region, with their specific shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The quaternary carbon and the methyl carbons of the tert-butyl group are observed in the upfield region.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.9 | C=O |
| 148.8 | Ar-C |
| 134.7 | Ar-C |
| 129.6 | Ar-C |
| 128.0 | Ar-C |
| 119.3 | Ar-C |
| 116.1 | Ar-C |
| 51.9 | O-C(CH₃)₃ |
| 28.8 | C(CH₃)₃ |
Note: The provided data is a representative example and may vary slightly depending on the solvent and experimental conditions. bond.edu.aursc.org
Two-Dimensional NMR Techniques for Structural Elucidation
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of proton and carbon signals. COSY experiments reveal correlations between coupled protons, aiding in the assignment of the aromatic spin system. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on their attached protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of the amino group (NH₂) is indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The carbonyl group (C=O) of the tert-butyl ester shows a strong absorption band typically in the range of 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations appear at lower wavenumbers. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern offers valuable structural information. A characteristic fragmentation pathway involves the loss of the tert-butyl group, leading to a prominent fragment ion. Other fragmentations may include the loss of the nitro group or cleavage of the ester linkage. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₁₄N₂O₄. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass, providing a high degree of confidence in the compound's identity. rsc.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
In this compound, the aromatic ring substituted with both an amino (-NH2) group and a nitro (-NO2) group constitutes the primary chromophore. The presence of these auxochromic (amino) and anti-auxochromic (nitro) groups, along with the benzene ring, gives rise to characteristic electronic transitions. The expected transitions are primarily of two types:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands. In aromatic systems, these are common and contribute significantly to the UV spectrum.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen atom of the amino group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
The gas-phase absorption spectrum of nitrobenzene (B124822), a related compound, displays weak bands at approximately 280 nm and 350 nm, along with intense bands at 240 nm and 193 nm. nih.gov The introduction of an amino group, which is a strong electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to extended conjugation and charge transfer interactions between the amino and nitro groups. The absorption properties of similar molecules, like 3-nitrotyrosine, are also known to be sensitive to the chemical environment, such as pH. nih.gov A systematic study on nitrated compounds indicated that the nitro absorption maximum can appear over a wide range from 170 to 270 nm, with its wavelength and intensity being highly dependent on the structure of the rest of the molecule. nih.goviu.edu
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | π bonding to π* antibonding | Shorter wavelength UV region |
Vibrational Spectroscopy (e.g., Raman) for Molecular Fingerprinting
Vibrational spectroscopy, particularly Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing its unique vibrational modes. When monochromatic light (from a laser) interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the energy of the molecule's vibrational modes.
For this compound, Raman spectroscopy can be used to identify the characteristic vibrations of its functional groups, providing a high degree of structural confirmation. The key functional groups that would yield characteristic Raman signals include the nitro group (-NO2), the amino group (-NH2), the tert-butyl ester group (-C(CH3)3), and the substituted benzene ring.
Based on studies of related molecules, the following vibrational modes are expected:
Nitro Group (-NO2) Vibrations: Substituted nitrobenzenes exhibit characteristic stretching vibrations for the NO2 group. The asymmetric stretching mode is typically found in the 1500-1570 cm⁻¹ region, while the symmetric stretching mode appears in the 1300-1370 cm⁻¹ range. researchgate.net
Amino Group (-NH2) Vibrations: Primary aromatic amines show characteristic N-H stretching vibrations. Asymmetric and symmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ region. youtube.com
Aromatic Ring Vibrations: The benzene ring will have several characteristic in-plane and out-of-plane bending and stretching modes. These are typically observed in the 1400-1600 cm⁻¹ region (C=C stretching) and at lower wavenumbers for C-H bending.
Tert-butyl Group Vibrations: The C-H stretching and bending vibrations of the methyl groups in the tert-butyl substituent will also be present in the spectrum.
The following table summarizes the expected characteristic Raman shifts for the primary functional groups in this compound, based on data from analogous compounds.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amino (-NH2) | N-H Asymmetric Stretch | 3400 - 3500 |
| Amino (-NH2) | N-H Symmetric Stretch | 3300 - 3400 |
| Nitro (-NO2) | Asymmetric Stretch | 1500 - 1570 researchgate.net |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
Crystallographic Analysis and Supramolecular Chemistry
Single-Crystal X-ray Diffraction Analysis of tert-Butyl 4-amino-3-nitrobenzoate
No published single-crystal X-ray diffraction data for this compound could be located.
Detailed information on the molecular conformation, including bond lengths, bond angles, and torsion angles for this compound, is not available in the absence of crystallographic studies.
Without experimental data, the specific intramolecular hydrogen bonding patterns within the this compound molecule cannot be determined.
Crystal Packing Analysis and Intermolecular Interactions
An analysis of the crystal packing and the various intermolecular forces that would govern the three-dimensional architecture of solid-state this compound is contingent on the availability of its crystal structure, which is currently not published.
A detailed investigation of intermolecular hydrogen bonding networks is not possible without the crystallographic data for the title compound.
The presence and nature of any π-π stacking interactions within the crystal lattice of this compound remain uncharacterized.
The characterization of other potential weak intermolecular contacts, such as C-H···O interactions, cannot be performed without the foundational crystallographic information.
Polymorphism and Solid-State Properties
Detailed research findings and data tables on the polymorphism and solid-state properties of this compound are not available in the current body of scientific literature.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are instrumental in elucidating the electronic structure of tert-butyl 4-amino-3-nitrobenzoate. These studies often focus on the distribution of electron density, the nature of intramolecular bonding, and the energies of the frontier molecular orbitals (HOMO and LUMO).
For this compound, it is anticipated that similar intramolecular hydrogen bonding between the amino group and the nitro group would be a dominant feature, contributing to a planar arrangement of the substituent groups relative to the benzene (B151609) ring. The bulky tert-butyl group, however, may introduce some steric strain that could influence the planarity of the ester group.
Theoretical calculations on similar aromatic nitro compounds have utilized methods like PM6 to determine optimized geometries and analyze electronic transitions. bsu.by For instance, in 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO and LUMO energies were calculated to be -8.544 eV and 0.430 eV, respectively. bsu.by Such calculations for this compound would be invaluable in predicting its reactivity and electronic absorption properties. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Frontier Molecular Orbital Energies of a Related Phenol Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.544 |
| LUMO | 0.430 |
Data for 2,4-di-tert-butyl-6-(p-tolylamino)phenol, a related compound with substituted amino and tert-butyl groups. bsu.by
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a powerful computational tool for investigating the conformational landscape and energetics of molecules like this compound. DFT calculations can predict the most stable conformations by minimizing the energy of the system.
For the analogous ethyl 4-(tert-butylamino)-3-nitrobenzoate, crystallographic data reveals the presence of two crystallographically independent molecules in the asymmetric unit, indicating that multiple low-energy conformations can coexist in the solid state. nih.gov The torsion angles between the nitro group and the benzene ring are minimal, at -0.33 (13)° and 0.93 (14)°, confirming a strong preference for a planar conformation. nih.gov
DFT studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have been performed using the B3LYP method with a 6-311++G(d,p) basis set to optimize the geometry and calculate vibrational frequencies. researchgate.net These studies generally show good agreement between the calculated and experimental structures.
A DFT study on this compound would likely focus on the rotational barriers around the C-N bond of the amino group and the C-C bond of the ester group. The bulky tert-butyl group would be expected to create a significant rotational barrier, favoring conformations that minimize steric hindrance. The intramolecular hydrogen bond between the amino and nitro groups would further stabilize a planar conformation. The relative energies of different conformers, such as those with the tert-butyl group oriented differently with respect to the aromatic ring, could be calculated to determine their populations at different temperatures.
Molecular Dynamics Simulations for Dynamic Behavior in Solution or Solid State
Currently, there is a lack of published research specifically detailing molecular dynamics (MD) simulations for this compound.
However, MD simulations would be a valuable tool to understand the dynamic behavior of this molecule in different environments. In solution, MD could be used to study the solvation of the molecule and the dynamics of its conformational changes. It could also provide insights into the flexibility of the tert-butyl group and the strength and lifetime of intramolecular hydrogen bonds in the presence of solvent molecules. In the solid state, MD simulations could be employed to investigate the lattice dynamics, including vibrational modes and the potential for phase transitions at different temperatures and pressures.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
Experimental IR spectra are available for the related compound 4-amino-3-methylbenzoic acid. nist.gov The characteristic vibrational frequencies could be used as a benchmark for validating computational predictions for this compound. Similarly, experimental 1H NMR data for 4-amino-3-nitrobenzoic acid is available and could serve as a reference. chemicalbook.com
A computational study on this compound would involve optimizing its geometry using a suitable DFT functional and basis set, followed by the calculation of its vibrational frequencies and NMR chemical shifts. The predicted spectra could then be compared with experimental data to confirm the structure and assign the observed signals.
Table 2: Experimental Vibrational Frequencies for a Related Compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3300 |
| C=O | Stretching | 1700-1680 |
| C-NO₂ | Asymmetric Stretching | 1550-1500 |
| C-NO₂ | Symmetric Stretching | 1350-1300 |
Typical IR absorption ranges for functional groups present in the molecule.
Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. This analysis maps the electron distribution of a molecule within a crystal, providing insights into close contacts and the nature of intermolecular forces.
Studies on the related compound, 4-amino-3-nitrobenzoic acid, have utilized Hirshfeld surface analysis to investigate its polymorphic forms. researchgate.net These analyses have shown that O···H/H···O interactions are the most significant, accounting for a substantial percentage of the total interactions. researchgate.netresearchgate.net In one polymorph, these interactions make up approximately 39.1% of the surface, while in another, they account for 54.5%. researchgate.net H···H interactions are also a major contributor. researchgate.net
For ethyl 4-(tert-butylamino)-3-nitrobenzoate, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions, with centroid-centroid distances ranging from 3.7853 (6) to 3.8625 (6) Å. nih.gov
Table 3: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of a Related Compound
| Interaction Type | Contribution (%) |
| O···H/H···O | 41.9 |
| H···H | 21.8 |
Data for a polymorph of 4-amino-3-nitrobenzoic acid. researchgate.net
Reaction Mechanism Studies Using Computational Methods
There is currently a lack of published research on the computational investigation of reaction mechanisms involving this compound.
However, computational methods could be employed to study various reactions of this compound. For example, the synthesis of this compound, which typically involves the reaction of tert-butylamine (B42293) with an appropriate nitro-substituted benzoic acid derivative, could be modeled to understand the reaction pathway and transition states. nih.gov DFT calculations could be used to determine the activation energies for different steps in the mechanism, providing insights into the reaction kinetics and the factors that control the regioselectivity of the reaction. Furthermore, the reactivity of the amino and nitro groups in subsequent reactions could be explored computationally to predict the most likely products and optimize reaction conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 4-amino-3-nitrobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nitro reduction and esterification steps. For example, catalytic hydrogenation (H₂/Pd-C) under controlled pressure (1–3 atm) can reduce nitro groups while preserving the tert-butyl ester. Reaction solvents (e.g., THF vs. DCM) and temperature (25–60°C) significantly impact yield. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Monitor intermediates using TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 4-amino-3-nitrobenzoate, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for the tert-butyl singlet at δ 1.3–1.5 ppm and aromatic protons (δ 6.8–8.2 ppm). The amino group may appear as a broad peak (δ 4.5–5.5 ppm) if not protected.
- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and nitro (NO₂) stretching at ~1520/1350 cm⁻¹.
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and molecular ion peaks ([M+H]⁺ expected at m/z ~265).
Cross-validate with elemental analysis for C, H, N composition .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data regarding the nitro group’s electronic effects in tert-butyl 4-amino-3-nitrobenzoate?
- Methodological Answer :
- Control Experiments : Synthesize analogs (e.g., 3-nitro vs. 4-nitro positional isomers) to isolate electronic effects.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare charge distribution and resonance stabilization in conflicting studies.
- Spectroscopic Probes : Use Hammett substituent constants (σ) derived from ¹³C NMR chemical shifts to quantify electron-withdrawing effects.
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, steric hindrance) .
Q. What computational approaches are suitable for modeling the electronic structure of tert-butyl 4-amino-3-nitrobenzoate, and how do they align with experimental observations?
- Methodological Answer :
- DFT Studies : Optimize geometry at the M06-2X/def2-TZVP level to predict dipole moments and frontier orbitals (HOMO-LUMO gaps). Compare with XRD data for crystal packing effects.
- MD Simulations : Simulate solvation dynamics (e.g., in DMSO) to correlate with experimental solubility trends.
- QTAIM Analysis : Map bond critical points to validate intramolecular hydrogen bonding (N–H···O–NO₂) observed in IR .
Q. What strategies can be employed to optimize the regioselectivity in derivatization reactions involving tert-butyl 4-amino-3-nitrobenzoate?
- Methodological Answer :
- Protecting Group Strategy : Protect the amino group with Boc or Fmoc to direct electrophilic substitution to the nitro-adjacent position.
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to polarize the nitro group, enhancing meta-directing effects.
- Statistical Design : Apply a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify dominant factors for selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction kinetics for tert-butyl 4-amino-3-nitrobenzoate under acidic vs. basic conditions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (¹⁵N-amino group) to track intermediates via LC-MS/MS.
- Kinetic Profiling : Conduct stopped-flow UV-Vis spectroscopy to monitor real-time degradation (λmax ~320 nm for nitroaromatics).
- Error Source Audit : Compare buffer systems (e.g., phosphate vs. acetate) and ionic strength effects across studies. Replicate experiments under strictly anhydrous conditions to exclude hydrolysis artifacts .
Theoretical Framework Integration
Q. How can Hammett linear free-energy relationships (LFERs) be applied to predict reactivity trends in tert-butyl 4-amino-3-nitrobenzoate derivatives?
- Methodological Answer :
- Substituent Constant (σ) Mapping : Derive σ values for the tert-butyl ester and nitro groups from experimental rate constants (e.g., ester hydrolysis).
- Correlation Analysis : Plot log(k) vs. σ for a series of analogs to validate linearity (R² > 0.95 expected). Deviations indicate steric or solvation effects.
- Theoretical Extensions : Incorporate Swain-Lupton parameters to account for resonance vs. inductive effects .
Experimental Design Table
| Objective | Method | Key Variables | Validation Metric |
|---|---|---|---|
| Regioselective functionalization | Boc protection + ZnCl₂ catalysis | Temp. (60°C), solvent (DCM), [ZnCl₂] (10 mol%) | HPLC purity (>98%), ¹H NMR yield |
| Solubility optimization | MD simulations in DMSO/water | Solvent ratio, temperature | Experimental vs. predicted logP |
| Mechanistic elucidation | ¹⁵N-labeled kinetic isotope effects | Isotopic enrichment, pH control | KIE > 1.0 for rate-determining step |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
